4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes methoxyphenyl and pyrimidinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methoxybenzaldehyde with other reagents under specific conditions. For example, one method involves heating 4-methoxybenzaldehyde in toluene at 145°C with piperidine as a catalyst, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: A similar compound with a different core structure.
Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Another related compound with different functional groups.
Uniqueness
4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of methoxyphenyl and pyrimidinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
923594-46-1 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methoxy-2-[5-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C19H18N2O3/c1-12-20-11-17(13-4-6-14(23-2)7-5-13)19(21-12)16-10-15(24-3)8-9-18(16)22/h4-11,22H,1-3H3 |
InChI Key |
XEJDYNYKRWSFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=C(C=CC(=C2)OC)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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